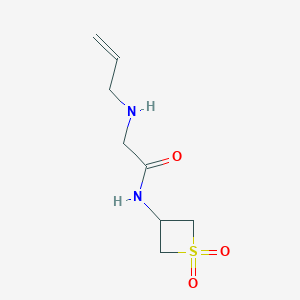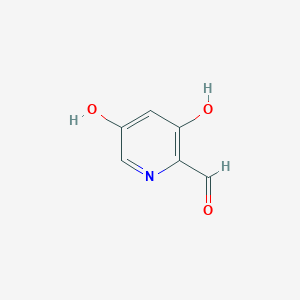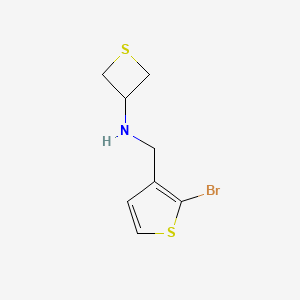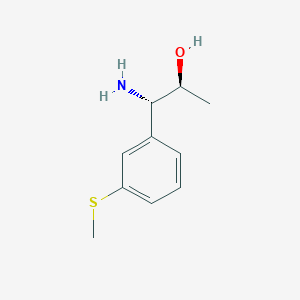![molecular formula C8H5BrN2O2 B13029833 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1638768-70-3](/img/structure/B13029833.png)
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position, a pyrrolo[2,3-b]pyridine core, and a carboxylic acid group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives followed by carboxylation. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The bromination and carboxylation steps are optimized for large-scale synthesis, often employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylic acid group allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .
Propiedades
Número CAS |
1638768-70-3 |
|---|---|
Fórmula molecular |
C8H5BrN2O2 |
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-5(8(12)13)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) |
Clave InChI |
NVDVDKLBBLHDER-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=CC(=N2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)

![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)

![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)



![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)



![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
